
(2S,3S,4S)-Alvimopan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,4S)-Alvimopan is a peripherally acting μ-opioid receptor antagonist. It is primarily used to accelerate the recovery of bowel function following bowel resection surgery. This compound is particularly significant in the medical field due to its ability to mitigate the adverse effects of opioid medications on the gastrointestinal tract without affecting the central analgesic effects of opioids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S)-Alvimopan involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The process typically starts with the preparation of a suitable precursor, followed by a series of chemical reactions such as hydrogenation, esterification, and cyclization. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high purity and yield. The process involves large-scale reactors, precise control of reaction parameters, and efficient purification techniques such as crystallization and chromatography to obtain the final product.
化学反应分析
Types of Reactions
(2S,3S,4S)-Alvimopan undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of this compound.
科学研究应用
(2S,3S,4S)-Alvimopan has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of μ-opioid receptor antagonists and their interactions with other molecules.
Biology: Researchers use this compound to investigate the physiological and biochemical effects of μ-opioid receptor antagonism on the gastrointestinal tract.
Medicine: The compound is extensively studied for its therapeutic potential in treating opioid-induced bowel dysfunction and other gastrointestinal disorders.
Industry: this compound is used in the pharmaceutical industry for the development of new drugs and formulations aimed at improving postoperative recovery and patient outcomes.
作用机制
(2S,3S,4S)-Alvimopan exerts its effects by selectively binding to and antagonizing μ-opioid receptors in the gastrointestinal tract. This action prevents opioids from binding to these receptors, thereby reducing their inhibitory effects on bowel motility. The molecular targets involved include the μ-opioid receptors located on the enteric neurons. The pathways affected by this compound include the modulation of neurotransmitter release and the regulation of smooth muscle contraction in the intestines.
相似化合物的比较
Similar Compounds
Methylnaltrexone: Another peripherally acting μ-opioid receptor antagonist used to treat opioid-induced constipation.
Naloxegol: A PEGylated derivative of naloxone that acts as a peripherally acting μ-opioid receptor antagonist.
Naldemedine: A derivative of naltrexone used for the treatment of opioid-induced constipation.
Uniqueness of (2S,3S,4S)-Alvimopan
This compound is unique due to its specific stereochemistry, which contributes to its high selectivity and efficacy in antagonizing μ-opioid receptors in the gastrointestinal tract. Unlike some other compounds, this compound does not cross the blood-brain barrier, ensuring that it does not interfere with the central analgesic effects of opioids.
属性
分子式 |
C25H32N2O4 |
|---|---|
分子量 |
424.5 g/mol |
IUPAC 名称 |
2-[[(2S)-2-benzyl-3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20+,25+/m1/s1 |
InChI 键 |
UPNUIXSCZBYVBB-AOUJKTHWSA-N |
手性 SMILES |
C[C@@H]1CN(CC[C@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)NCC(=O)O |
规范 SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


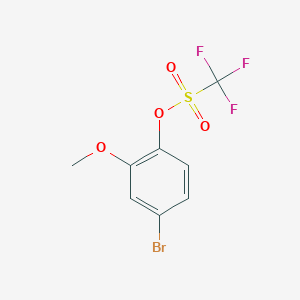
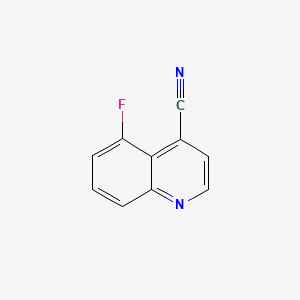
![2'-Deoxy-8-[[2-(1H-imidazol-4-yl)ethyl]amino]adenosine 5'-(Tetrahydrogen Triphosphate)](/img/structure/B13422866.png)

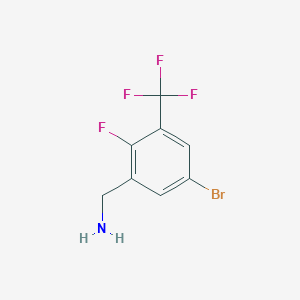
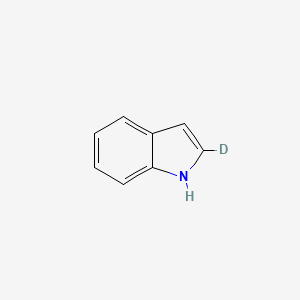


![N,N-diethylethanamine;3-[5-methoxy-2-[[5-methoxy-3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]methyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B13422899.png)
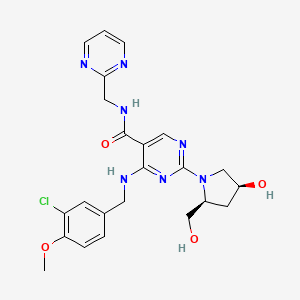
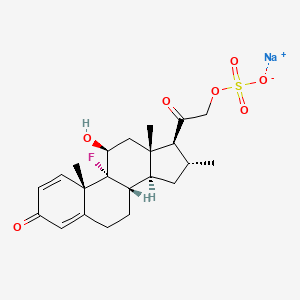
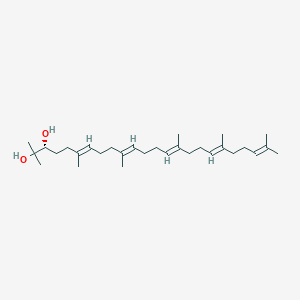
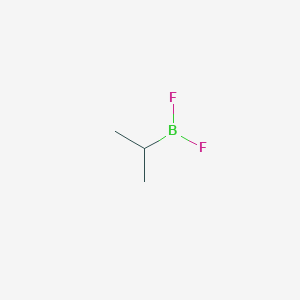
![(2R,3R,4S,5S,6R)-2-[[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13422948.png)
